molecular formula C19H15ClN2O2S B2741658 3-((2-(3-chlorophenyl)-2-oxoethyl)thio)-1-(p-tolyl)pyrazin-2(1H)-one CAS No. 946369-62-6

3-((2-(3-chlorophenyl)-2-oxoethyl)thio)-1-(p-tolyl)pyrazin-2(1H)-one

Cat. No. B2741658
CAS RN: 946369-62-6
M. Wt: 370.85
InChI Key: ZQZAVCROQRMLPP-UHFFFAOYSA-N
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Description

3-((2-(3-chlorophenyl)-2-oxoethyl)thio)-1-(p-tolyl)pyrazin-2(1H)-one is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.

Scientific Research Applications

Synthesis and Chemical Reactivity

Compounds with structures similar to the one have been synthesized through various chemical reactions, demonstrating the versatility and broad applicability of these molecules in organic synthesis. For instance, El-Ghanam et al. (2004) explored the synthesis and reactions of 3-chloro-2-phenyl-6-p-tolyl and 3-chloro-2,6-di-p-tolyl-4H-thiopyran-4-ones, leading to the formation of new derivatives with potential biological activities. These compounds were synthesized in moderate yields from reactions involving phosphorus pentachloride and further underwent various transformations to yield spiropyran derivatives (El-Ghanam, 2004).

Antimicrobial Activity

Several studies have focused on the antimicrobial properties of compounds containing similar structural motifs. For example, a study by B'Bhatt and Sharma (2017) on the synthesis and in vitro antibacterial activity of novel compounds revealed that certain derivatives exhibited potent activity against Escherichia coli and Staphylococcus aureus. These findings suggest the potential use of such compounds in developing new antimicrobial agents (B'Bhatt & Sharma, 2017).

Structural Analysis and Characterization

The structural characterization and analysis of similar compounds are crucial for understanding their chemical behavior and potential applications. Kamani et al. (2019) synthesized a novel tolylthiopyrazol bearing a methyl group and characterized it through spectroscopic techniques and X-ray diffraction studies. Such detailed structural analyses are essential for the development of compounds with desired properties (Kamani et al., 2019).

properties

IUPAC Name

3-[2-(3-chlorophenyl)-2-oxoethyl]sulfanyl-1-(4-methylphenyl)pyrazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN2O2S/c1-13-5-7-16(8-6-13)22-10-9-21-18(19(22)24)25-12-17(23)14-3-2-4-15(20)11-14/h2-11H,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQZAVCROQRMLPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=CN=C(C2=O)SCC(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((2-(3-chlorophenyl)-2-oxoethyl)thio)-1-(p-tolyl)pyrazin-2(1H)-one

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